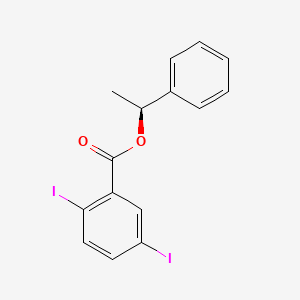
(1S)-1-Phenylethyl 2,5-diiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Phenylethyl 2,5-diiodobenzoate is an organic compound characterized by the presence of a phenylethyl group attached to a benzoate moiety substituted with two iodine atoms at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenylethyl 2,5-diiodobenzoate typically involves the esterification of (1S)-1-phenylethanol with 2,5-diiodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The iodine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as thiols, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Reduction: Reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Reduction Reactions: The major product is the dihydro derivative of the original compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may investigate its use as a pharmacophore in drug design and development.
Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-Phenylethyl 2,5-diiodobenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
(1S)-1-Phenylethyl 2,5-dibromobenzoate: Similar structure but with bromine atoms instead of iodine.
(1S)-1-Phenylethyl 2,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of iodine.
(1S)-1-Phenylethyl 2,5-difluorobenzoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in (1S)-1-Phenylethyl 2,5-diiodobenzoate imparts unique reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Numéro CAS |
918331-05-2 |
|---|---|
Formule moléculaire |
C15H12I2O2 |
Poids moléculaire |
478.06 g/mol |
Nom IUPAC |
[(1S)-1-phenylethyl] 2,5-diiodobenzoate |
InChI |
InChI=1S/C15H12I2O2/c1-10(11-5-3-2-4-6-11)19-15(18)13-9-12(16)7-8-14(13)17/h2-10H,1H3/t10-/m0/s1 |
Clé InChI |
FAIQBBIBBATWCC-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)OC(=O)C2=C(C=CC(=C2)I)I |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)C2=C(C=CC(=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


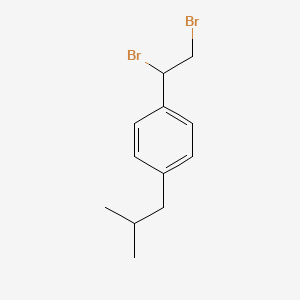
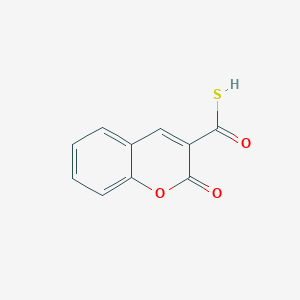
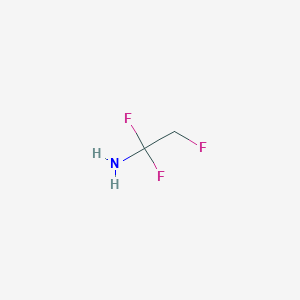

![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)
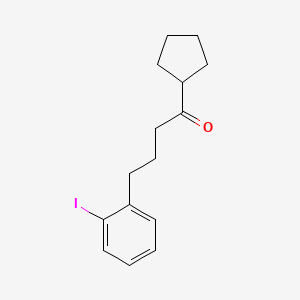
![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)

![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)

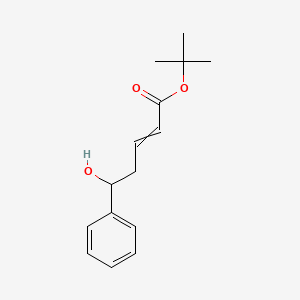
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
